4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-4-5-11-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGNDHVIBCNTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through alkylation reactions using oxolan-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | 0–25°C, 4–12 hr in acetic acid | 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfinyl}pyrimidine | Selective oxidation to sulfoxide; reaction monitored via TLC. |
| mCPBA | DCM, 0°C, 2 hr | 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfonyl}pyrimidine | Complete conversion to sulfone confirmed by NMR. |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, with reaction rates influenced by the oxolane’s electron-donating effects.
Nucleophilic Substitution
The pyrimidine ring participates in substitution reactions at electron-deficient positions (e.g., C-4, C-5, or C-6):
Key Observations :
-
Substitution occurs preferentially at C-5 and C-6 due to the methyl group’s steric hindrance at C-4 .
-
Oxolane’s bulkiness slows reaction kinetics compared to non-cyclic analogs.
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the sulfanyl or oxolane groups:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 24 hr | 4-Methylpyrimidin-2(1H)-one + oxolane-2-methanethiol | Degradation study for stability profiling. |
| NaOH (10%), 60°C, 8 hr | 4-Methyl-2-mercaptopyrimidine + oxolane-2-methanol | Functionalization precursor for drug derivatives. |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introductions:
Challenges :
Cyclization and Annulation
The compound serves as a building block for fused heterocycles:
Radical Reactions
Under UV light or initiators (e.g., AIBN), the sulfanyl group participates in radical chain processes:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CCl₄, AIBN, 70°C | 4-Methyl-2-(chloromethylsulfanyl)pyrimidine + oxolane derivatives | Polymerizable monomers for functional materials. | Thermal stability up to 200°C. |
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine has been studied for its potential therapeutic effects, particularly in oncology and infectious diseases. Research indicates that derivatives of this compound may possess:
- Antimicrobial Activity : Studies have shown that similar pyrimidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Antiviral Properties : The compound's structure allows for interaction with viral enzymes, making it a candidate for antiviral drug development.
- Cancer Therapeutics : Pyrimidines are often explored for their ability to inhibit key enzymes in cancer cell proliferation. The unique substituents on this compound may enhance its efficacy against specific cancer targets .
Material Science
The compound can function as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow it to be utilized in creating novel materials with specific properties, such as:
- Conductive Polymers : By incorporating this compound into polymer matrices, researchers can develop materials with enhanced electrical conductivity.
- Sensors : The chemical reactivity of the sulfanyl group can be exploited in sensor applications, where it may interact with specific analytes.
Agricultural Chemistry
Research has indicated that pyrimidine derivatives can exhibit fungicidal properties, making them candidates for agricultural applications. The potential to develop new fungicides based on this compound could help address challenges related to crop diseases.
Case Studies
Several studies have documented the synthesis and evaluation of pyrimidine derivatives similar to this compound:
- Synthesis of Anticancer Agents : A study focused on synthesizing a series of pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the oxolane and sulfanyl groups influenced potency against cancer targets .
- Development of Antiviral Compounds : Another investigation explored the antiviral potential of pyrimidine derivatives against specific viral strains. The results showed promising activity, leading to further optimization of the compound's structure for enhanced efficacy .
- Fungicidal Activity Assessment : Research highlighted the fungicidal properties of related pyrimidines, demonstrating their effectiveness against common agricultural pathogens. This study underscored the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following pyrimidine-based sulfanyl derivatives are structurally or functionally relevant:
Key Observations:
Target vs. 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione :
- The target lacks the pyrimidine-2,4-dione core, which is critical for hydrogen bonding in chemotherapeutic agents (e.g., antiviral activity via N–H⋯O interactions).
- The oxolane group in the target may improve solubility compared to the lipophilic 2-methylphenyl substituent in the analog.
- Target vs. 4-Methyl-2,6-bis-oxadiazole derivative : The target’s single sulfanyl group contrasts with the bis-sulfanyl substitution in the antimicrobial analog.
Target vs. Therapeutic Oligonucleotide :
- Both share the oxolan-2-yl-sulfanyl motif, but the oligonucleotide analog incorporates a phosphoramidite linker for nucleic acid synthesis. This suggests the target’s oxolane group could serve in drug delivery systems.
Physicochemical Properties
Table 2: Calculated Properties
- The target’s oxolane group likely reduces LogP compared to aromatic analogs, enhancing membrane permeability. Its lack of hydrogen bond donors may limit protein target engagement compared to pyrimidine-2,4-diones .
Biological Activity
4-Methyl-2-{[(oxolan-2-yl)methyl]sulfanyl}pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique oxolane and sulfanyl moieties, is part of a broader class of pyrimidines known for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing the synthesis of nucleotides necessary for cell proliferation and survival .
Case Study:
In a comparative study, various pyrimidine derivatives were tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.12 | MCF-7 |
| Reference Compound (Etoposide) | 0.15 | MCF-7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidines possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The sulfanyl group is believed to enhance the interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been studied for its ability to inhibit various enzymes. Notably, it shows promise in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Case Study: AChE Inhibition
In vitro studies have demonstrated that this compound exhibits competitive inhibition against AChE with an IC50 value of approximately 25 µM, suggesting potential therapeutic applications in cognitive enhancement or treatment of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
